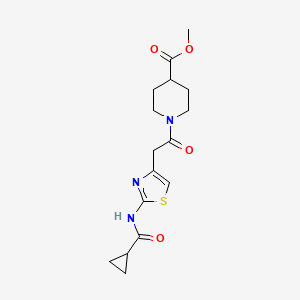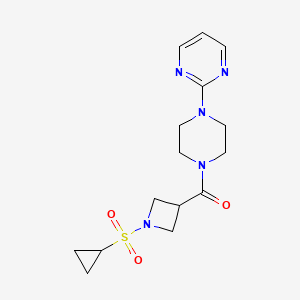
N-(2,4-dimethylphenyl)-2-(methylthio)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-(methylthio)nicotinamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-cancer properties. It was first identified as a potential anti-cancer agent in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
作用机制
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(methylthio)nicotinamide is not fully understood. However, it is believed to work by activating the innate immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then promote the destruction of tumor cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(methylthio)nicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-α and IFN-α, as well as other immune system components, such as natural killer cells and macrophages. N-(2,4-dimethylphenyl)-2-(methylthio)nicotinamide has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
实验室实验的优点和局限性
One advantage of N-(2,4-dimethylphenyl)-2-(methylthio)nicotinamide is that it has been extensively studied in preclinical models, and its mechanism of action is relatively well understood. This makes it a useful tool for investigating the immune response to cancer and for testing new anti-cancer therapies. However, one limitation of N-(2,4-dimethylphenyl)-2-(methylthio)nicotinamide is that it has not yet been approved for clinical use, and its potential side effects in humans are not fully understood.
未来方向
There are a number of potential future directions for research on N-(2,4-dimethylphenyl)-2-(methylthio)nicotinamide. One area of interest is the development of combination therapies that incorporate N-(2,4-dimethylphenyl)-2-(methylthio)nicotinamide with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the investigation of the potential side effects of N-(2,4-dimethylphenyl)-2-(methylthio)nicotinamide in humans, which will be important for determining its safety and efficacy as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-2-(methylthio)nicotinamide and to identify potential biomarkers that could be used to predict patient response to treatment.
合成方法
N-(2,4-dimethylphenyl)-2-(methylthio)nicotinamide can be synthesized through a multi-step process starting from 2,4-dimethylbenzonitrile. The first step involves the conversion of 2,4-dimethylbenzonitrile to 2,4-dimethylbenzamide, which is then converted to 2,4-dimethylphenylacetic acid. The final step involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride and methylamine to yield N-(2,4-dimethylphenyl)-2-(methylthio)nicotinamide.
科学研究应用
N-(2,4-dimethylphenyl)-2-(methylthio)nicotinamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, colon, and breast cancer. N-(2,4-dimethylphenyl)-2-(methylthio)nicotinamide has also been shown to enhance the anti-tumor activity of chemotherapy and radiation therapy.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-6-7-13(11(2)9-10)17-14(18)12-5-4-8-16-15(12)19-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDARTFQVJQVVLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2392371.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2392372.png)

![Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2392375.png)
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2392377.png)
![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)



![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2392387.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2392388.png)

